2-Methanesulfonyl-3-oxo-3-(pyridin-4-YL)propanenitrile
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Overview
Description
2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol . This compound is known for its unique structure, which includes a methanesulfonyl group, a pyridine ring, and a nitrile group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile typically involves the reaction of 4-pyridinecarboxaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The resulting intermediate is then reacted with a nitrile source, such as sodium cyanide, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(pyridin-4-yl)propanenitrile: Similar structure but lacks the methanesulfonyl group.
2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile: Similar structure with a methyl group instead of a methanesulfonyl group
Uniqueness
2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties such as increased reactivity and the ability to undergo specific chemical transformations. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H8N2O3S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-methylsulfonyl-3-oxo-3-pyridin-4-ylpropanenitrile |
InChI |
InChI=1S/C9H8N2O3S/c1-15(13,14)8(6-10)9(12)7-2-4-11-5-3-7/h2-5,8H,1H3 |
InChI Key |
USHPYCBNWURSFK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C#N)C(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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